2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE
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Overview
Description
2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the pyrimidine core, followed by the introduction of the phenyl and ethoxy groups. The final step involves the acylation of the amide group with the trifluoromethyl phenyl acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of catalysts to accelerate reaction rates and the implementation of continuous flow reactors to improve efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and pyrimidine rings.
Reduction: Reduction reactions can occur at the carbonyl groups, converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.
Substitution: Halogenating agents like bromine or chlorine can be used for substitution reactions.
Major Products Formed
Oxidation: Products include phenolic compounds and quinones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, the compound’s potential as a pharmacophore makes it a candidate for drug development. Its ability to interact with biological targets can be exploited to design new therapeutic agents.
Medicine
In medicine, the compound’s structure suggests potential applications as an anti-inflammatory or anticancer agent. Research is ongoing to determine its efficacy and safety in these roles.
Industry
In industry, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2,3-dibromo-6-ethoxyphenoxy]acetamide
- 2-[4-(5-acetyl-2-oxo-6-phenyl-1,2,3,4-tetrahydro-4-pyrimidinyl)-2,3-dichloro-6-ethoxyphenoxy]acetamide
Uniqueness
The uniqueness of 2-[4-(5-ACETYL-2-OXO-6-PHENYL-1,2,3,4-TETRAHYDRO-4-PYRIMIDINYL)-2-ETHOXYPHENOXY]-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE lies in its trifluoromethyl group, which imparts distinct electronic properties. This makes it particularly valuable in medicinal chemistry, where the trifluoromethyl group can enhance the compound’s metabolic stability and bioavailability.
Properties
Molecular Formula |
C29H26F3N3O5 |
---|---|
Molecular Weight |
553.5 g/mol |
IUPAC Name |
2-[4-(5-acetyl-2-oxo-6-phenyl-3,4-dihydro-1H-pyrimidin-4-yl)-2-ethoxyphenoxy]-N-[3-(trifluoromethyl)phenyl]acetamide |
InChI |
InChI=1S/C29H26F3N3O5/c1-3-39-23-14-19(27-25(17(2)36)26(34-28(38)35-27)18-8-5-4-6-9-18)12-13-22(23)40-16-24(37)33-21-11-7-10-20(15-21)29(30,31)32/h4-15,27H,3,16H2,1-2H3,(H,33,37)(H2,34,35,38) |
InChI Key |
CUHYOTCAGAVFTN-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C2C(=C(NC(=O)N2)C3=CC=CC=C3)C(=O)C)OCC(=O)NC4=CC=CC(=C4)C(F)(F)F |
Origin of Product |
United States |
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